molecular formula C₉H₇NOS B1142567 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile CAS No. 94019-91-7

7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile

Cat. No.: B1142567
CAS No.: 94019-91-7
M. Wt: 177.22
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile: is a heterocyclic compound that contains a thiophene ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile typically involves the oxidation of 2-acylamino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophenes. This process can be carried out using various oxidizing agents under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yield and purity.

Major Products Formed:

Mechanism of Action

The exact mechanism of action of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile depends on its specific application. For instance, in cancer research, derivatives of this compound have been shown to inhibit key enzymes involved in cancer cell metabolism, such as PDK1 and LDHA . These enzymes play a crucial role in the reprogramming of glucose metabolism in cancer cells, and their inhibition can lead to reduced tumor growth and proliferation.

Properties

IUPAC Name

7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUKQWMSZPCWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C1C#N)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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